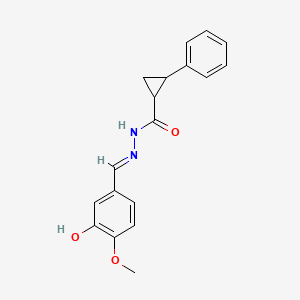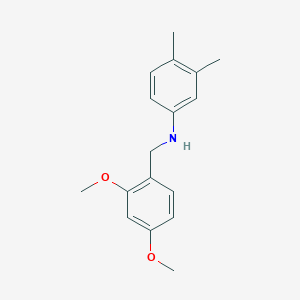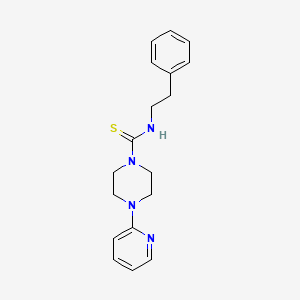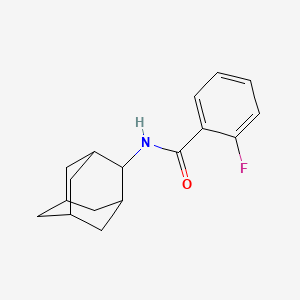
N-(adamantan-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-2-yl)-2-fluorobenzamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a fluorobenzamide moiety further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar adamantane derivatives have been found to exhibit antiarrhythmic activity , suggesting potential targets could be ion channels or proteins involved in cardiac rhythm regulation.
Mode of Action
It’s known that adamantane derivatives can interact with their targets in a manner that modulates the target’s function . The specific interactions and resulting changes would depend on the particular target protein or ion channel.
Biochemical Pathways
Given the antiarrhythmic activity of similar compounds , it’s plausible that this compound could affect pathways related to cardiac rhythm regulation, such as calcium signaling.
Pharmacokinetics
The adamantane moiety is known to enhance lipophilicity, which could potentially improve bioavailability .
Result of Action
Based on the antiarrhythmic activity of similar compounds , it’s possible that this compound could help normalize heart rhythms.
Biochemical Analysis
Biochemical Properties
N-(adamantan-2-yl)-2-fluorobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides to diols . This inhibition enhances the levels of epoxides, which have anti-inflammatory and cardioprotective effects. Additionally, this compound interacts with butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline-based esters . By inhibiting BChE, the compound may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in inflammation and oxidative stress . By inhibiting sEH, this compound increases the levels of epoxides, which can activate signaling pathways that reduce inflammation and promote cell survival. Furthermore, the compound’s interaction with BChE can influence cholinergic signaling, impacting neurotransmission and cognitive function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sEH, inhibiting its activity and preventing the conversion of epoxides to diols . This inhibition leads to increased levels of epoxides, which can modulate various signaling pathways. Additionally, this compound inhibits BChE by binding to its active site, reducing the hydrolysis of choline-based esters and enhancing cholinergic signaling . These molecular interactions contribute to the compound’s anti-inflammatory, cardioprotective, and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against sEH and BChE . Prolonged exposure to certain conditions may lead to degradation, reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and neuroprotective effects . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects underscore the importance of determining optimal dosages for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the adamantane moiety . This hydroxylation increases the compound’s solubility, facilitating its excretion. Additionally, this compound can influence metabolic flux by modulating the activity of sEH and BChE, altering the levels of epoxides and choline-based esters . These metabolic interactions contribute to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes, facilitating its intracellular distribution . Once inside the cell, this compound can bind to transport proteins, which aid in its localization to specific cellular compartments . This transport and distribution are crucial for the compound’s biochemical and cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with sEH and BChE . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with adamantan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-2-yl)-2-fluorobenzamide can undergo several types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The fluorobenzamide group can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives of the benzamide group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(adamantan-2-yl)-2-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-2-yl)-4-bromoaniline: Another adamantane derivative with a bromine atom instead of fluorine.
2-(adamantan-2-yl)ethylamine: A simpler adamantane derivative with an ethylamine group.
2-adamantyl-5-aryl-2H-tetrazoles: Compounds with a tetrazole ring and adamantane moiety.
Uniqueness
N-(adamantan-2-yl)-2-fluorobenzamide is unique due to the presence of both the adamantane and fluorobenzamide groups. This combination imparts distinct chemical and biological properties, such as enhanced stability, bioavailability, and potential therapeutic effects. The fluorine atom also contributes to the compound’s lipophilicity and ability to form strong interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-adamantyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-15-4-2-1-3-14(15)17(20)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOWMOAQRJMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B5697352.png)
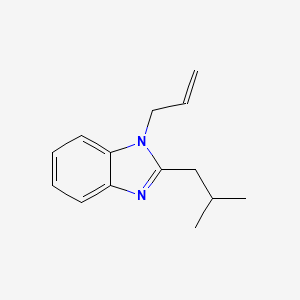
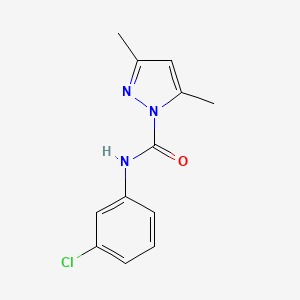
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5697364.png)
![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
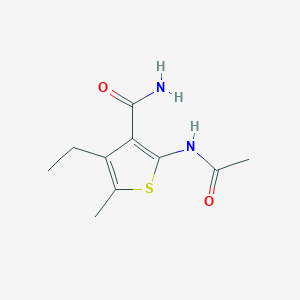
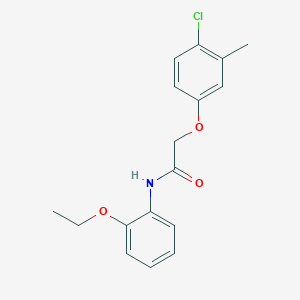
![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)
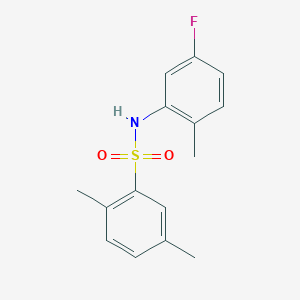
![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)
